

Spectral Analysis of 3-Nitrophenylhydrazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrophenylhydrazine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **3-Nitrophenylhydrazine hydrochloride** (CAS 636-95-3), a significant reagent in analytical chemistry.^{[1][2][3][4]} It is frequently utilized as a derivatizing agent for enhancing the detection of molecules containing carbonyl and carboxyl groups in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).^{[1][4][5][6][7]} This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for **3-Nitrophenylhydrazine hydrochloride**.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results. General expected regions are described below.			
~10-11	Singlet (broad)	1H	NH hydrochloride proton
~8.5-9.5	Singlet (broad)	2H	NH ₂ protons
~7.0-8.2	Multiplets	4H	Aromatic protons (C ₆ H ₄)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The protons of the NH and NH₂ groups are exchangeable with deuterium and may not be observed in deuterated solvents like D₂O.[8]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Specific peak data is available on platforms like SpectraBase but not detailed in the provided search results.[2][9]	
~148	C-NO ₂
~145	C-NHNH ₃ ⁺
~130	Aromatic CH
~122	Aromatic CH
~115	Aromatic CH
~110	Aromatic CH

Note: The assignments are predicted based on the structure and typical chemical shift ranges for substituted benzene rings.

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak data is available on platforms like SpectraBase and in the Coblentz Society's collection but not detailed in the provided search results. [2] [3] [10]		
3200-3400	Strong, Broad	N-H stretching (NH and NH ₂ groups)
3000-3100	Medium	Aromatic C-H stretching
~1600	Medium	N-H bending
1580-1610	Strong	Aromatic C=C stretching
1520-1560	Strong	Asymmetric N-O stretching (NO ₂)
1340-1380	Strong	Symmetric N-O stretching (NO ₂)
1100-1300	Medium	C-N stretching
650-900	Medium-Strong	Aromatic C-H out-of-plane bending

Note: The spectrum is often acquired using KBr pellets or Attenuated Total Reflectance (ATR).
[\[3\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
Fragmentation data for the parent compound is available in GC-MS databases.[2][11] The molecular weight of the free base (C ₆ H ₇ N ₃ O ₂) is 153.14 g/mol .[11] The hydrochloride salt has a molecular weight of 189.60 g/mol .[4][12]		
153	Variable	Molecular ion [M] ⁺ of the free base
123	Variable	[M - NO] ⁺
107	Variable	[M - NO ₂] ⁺
92	Variable	[C ₆ H ₄ NH] ⁺
77	Variable	[C ₆ H ₅] ⁺

Note: In Mass Spectrometry, the hydrochloride salt typically dissociates, and the spectrum reflects the fragmentation of the free base, 3-Nitrophenylhydrazine.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectral data.

2.1 NMR Spectroscopy

High-resolution proton NMR spectroscopy is used to determine the molecular structure and study metabolism.[13]

- **Sample Preparation:** A small amount of **3-Nitrophenylhydrazine hydrochloride** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard

NMR tube.[5][9] DMSO-d₆ is often preferred for compounds with labile protons as it allows for their observation.

- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).[14]
- ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include the number of scans (NS), relaxation delay (D1), and acquisition time (AQ).[15] For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all protons.[15]
- ¹³C NMR Acquisition: A ¹³C experiment with proton decoupling is typically used. Due to the low natural abundance of ¹³C, a larger number of scans is required.[15] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[15]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[16][17][18]

- Sample Preparation:
 - KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[3]
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.[3]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum (of the empty sample holder or pure KBr pellet) is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

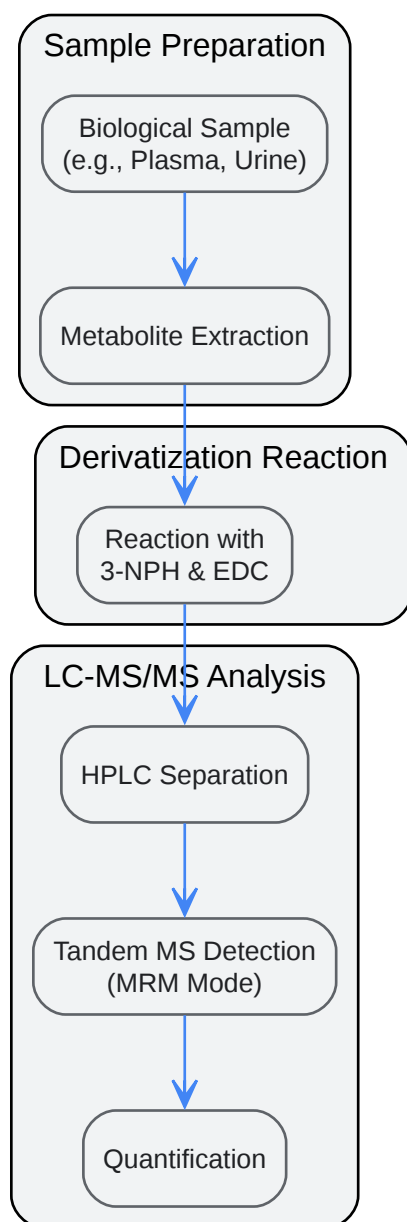
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure.[19]

- **Sample Preparation:** The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) or by direct infusion after being dissolved in a suitable solvent. When used as a derivatizing agent, the resulting hydrazones are often analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).^{[5][7]}
- **Instrumentation:**
 - **GC-MS:** For volatile compounds, GC is used for separation before introduction into the mass spectrometer.
 - **LC-MS/MS:** This is the preferred method for analyzing derivatives of 3-Nitrophenylhydrazine.^{[6][20][21][22]} It involves separation by HPLC followed by tandem mass spectrometry for high sensitivity and specificity.
- **Data Acquisition:**
 - **Ionization:** Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
 - **Analysis:** The instrument separates ions based on their mass-to-charge (m/z) ratio. In tandem MS (MS/MS), a precursor ion is selected, fragmented, and the resulting product ions are analyzed to provide detailed structural information.^[23]

Visualizations: Workflows and Relationships

3.1 Analytical Workflow for Derivatization

3-Nitrophenylhydrazine hydrochloride is a key reagent for the derivatization of carbonyl- and carboxyl-containing metabolites, enhancing their detection by LC-MS/MS.^{[4][6][7]} The general workflow is depicted below.

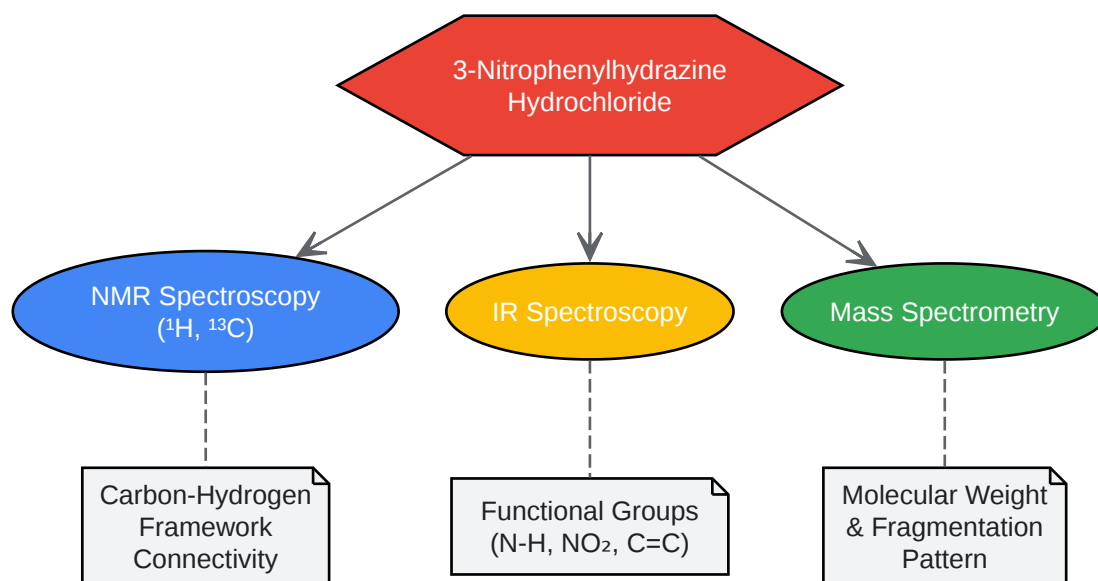


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Caption: Workflow for metabolite analysis using 3-NPH derivatization.

3.2 Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information to fully characterize the structure of **3-Nitrophenylhydrazine hydrochloride**.



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Caption: Complementary nature of spectroscopic analysis techniques.

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